molecular formula C21H20N4O3S B15028732 1-[6-(4-methoxy-3-methylphenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone

1-[6-(4-methoxy-3-methylphenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone

Cat. No.: B15028732
M. Wt: 408.5 g/mol
InChI Key: ZAJDEAMLHFXAHI-UHFFFAOYSA-N
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Description

1-[6-(4-Methoxy-3-methylphenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]-1-ethanone is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(4-methoxy-3-methylphenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]-1-ethanone involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the triazino[5,6-d][3,1]benzoxazepine core, followed by the introduction of the methoxy and methylsulfanyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, minimizing reaction steps, and ensuring high yields and purity of the final product. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[6-(4-Methoxy-3-methylphenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The triazino[5,6-d][3,1]benzoxazepine core can be reduced under specific conditions.

    Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives.

Scientific Research Applications

1-[6-(4-Methoxy-3-methylphenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]-1-ethanone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies to understand its biological activity and potential therapeutic effects.

    Medicine: It may have potential as a lead compound for the development of new drugs, particularly in the treatment of diseases where its unique structure can interact with specific biological targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[6-(4-methoxy-3-methylphenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]-1-ethanone involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways and targets depend on the context of its application. For example, in medicinal chemistry, the compound may inhibit or activate specific enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[6-(4-Methoxy-3-methylphenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]-1-ethanone is unique due to its specific combination of functional groups and the triazino[5,6-d][3,1]benzoxazepine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H20N4O3S

Molecular Weight

408.5 g/mol

IUPAC Name

1-[6-(4-methoxy-3-methylphenyl)-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone

InChI

InChI=1S/C21H20N4O3S/c1-12-11-14(9-10-17(12)27-3)20-25(13(2)26)16-8-6-5-7-15(16)18-19(28-20)22-21(29-4)24-23-18/h5-11,20H,1-4H3

InChI Key

ZAJDEAMLHFXAHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2N(C3=CC=CC=C3C4=C(O2)N=C(N=N4)SC)C(=O)C)OC

Origin of Product

United States

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